molecular formula C13H21N3 B2796501 (1-Benzyl-4-methylpiperazin-2-yl)methanamine CAS No. 56904-13-3

(1-Benzyl-4-methylpiperazin-2-yl)methanamine

Katalognummer: B2796501
CAS-Nummer: 56904-13-3
Molekulargewicht: 219.332
InChI-Schlüssel: OFOFQLCMTNDASH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“(1-Benzyl-4-methylpiperazin-2-yl)methanamine” is a compound with the molecular weight of 219.33 . It is a liquid at room temperature . The compound belongs to the class of organic compounds known as phenylpiperazines, which consists of a piperazine bound to a phenyl group .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H21N3/c1-15-7-8-16(13(9-14)11-15)10-12-5-3-2-4-6-12/h2-6,13H,7-11,14H2,1H3 . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 219.33 .

Wissenschaftliche Forschungsanwendungen

Novel Therapeutic Agents Development

Research has explored derivatives of 1-Benzyl-4-methylpiperazin-2-yl methanamine for their potential as therapeutic agents. For example, novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have been designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds demonstrated antidepressant-like activity and high selectivity versus other receptors, suggesting their promise as antidepressant drug candidates (Sniecikowska et al., 2019).

Synthesis Methodologies

Efforts have also been made towards the synthesis of 2-(1-aminoalkyl)piperidines, showcasing innovative approaches to creating derivatives with potential applications in medicinal chemistry (Froelich et al., 1996).

Potential CNS Receptor Ligands

Another study described the synthesis of 4-substituted-(1-benzylpiperazin-2-yl)methanols starting from (S)-serine, highlighting the transformation into ligands for central nervous system receptors. This indicates the potential application of such compounds in CNS-related therapeutic development (Beduerftig et al., 2001).

Key Synthetic Intermediates

The efficient synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor for imatinib, underscores the importance of such derivatives in the synthesis of critical therapeutic agents. This showcases the role of related compounds in facilitating the production of significant pharmaceuticals (Koroleva et al., 2012).

Anticonvulsant Activity

Research into the synthesis and characterization of heterocyclic schiff bases revealed potential anticonvulsant agents, demonstrating the broader pharmacological applications of derivatives related to 1-Benzyl-4-methylpiperazin-2-yl methanamine (Pandey & Srivastava, 2011).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name

(1-benzyl-4-methylpiperazin-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-15-7-8-16(13(9-14)11-15)10-12-5-3-2-4-6-12/h2-6,13H,7-11,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOFQLCMTNDASH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(C1)CN)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1M Lithium aluminium hydride in tetrahydrofuran (112 ml, 0.112 mol) was added dropwise to a stirred solution of (RS)-1-benzyl-4-(tert-butyloxycarbonyl)-2-carbamoylpiperazine (D1) (15 g, 0.047 mol) in anhydrous tetrahydrofuran (300 ml) at room temperature under argon. On complete addition the reaction mixture was stirred at room temperature for 0.5 h, then at reflux for a further 1.5 h. The mixture was cooled to room temperature and treated sequentially with water (19.5 ml), 2N sodium hydroxide (22.5 ml) and water (19.5 ml) dropwise. Sodium sulphate was added and the resultant stirred for 0.3 h, filtered and the filtrate evaporated in vacuo to give the title compound (10.3 g, 100%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(RS)-1-benzyl-4-(tert-butyloxycarbonyl)-2-carbamoylpiperazine
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
112 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
22.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
19.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
19.5 mL
Type
solvent
Reaction Step Three
Yield
100%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.